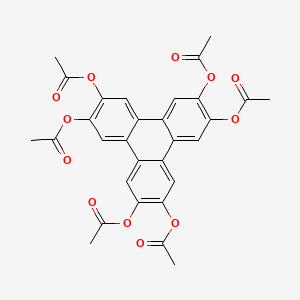

2,3,6,7,10,11-Hexaacetoxytriphenylene

概要

説明

準備方法

The synthesis of 2,3,6,7,10,11-Hexaacetoxytriphenylene typically involves the acetylation of 2,3,6,7,10,11-hexahydroxytriphenylene. One common method includes the use of acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure the complete acetylation of the hydroxyl groups.

Industrial production methods for this compound are not widely documented, but laboratory-scale synthesis is well-established. The process involves multiple steps, including the preparation of the starting material (2,3,6,7,10,11-hexahydroxytriphenylene) through the oxidative trimerization of catechol derivatives .

化学反応の分析

2,3,6,7,10,11-Hexaacetoxytriphenylene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinone derivatives.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields quinone derivatives, while reduction restores the hydroxyl groups .

科学的研究の応用

2,3,6,7,10,11-Hexaacetoxytriphenylene has several applications in scientific research:

Chemistry: It is used in the study of electron transfer processes and the formation of charge-transfer complexes.

Materials Science: This compound is utilized in the development of organic semiconductors and conductive materials.

Biology and Medicine: Research has explored its potential use in drug delivery systems and as a component in bioactive materials.

Industry: It is employed in the preparation of advanced materials, including liquid crystals and polymers.

作用機序

The mechanism of action of 2,3,6,7,10,11-Hexaacetoxytriphenylene involves its ability to participate in electron transfer processes. The compound’s planar structure allows for efficient π-π stacking interactions, which are crucial for the formation of charge-transfer complexes . These interactions facilitate the movement of electrons, making it a valuable component in conductive materials and organic semiconductors .

類似化合物との比較

2,3,6,7,10,11-Hexaacetoxytriphenylene can be compared with other similar compounds, such as:

2,3,6,7,10,11-Hexahydroxytriphenylene: This compound is the precursor to this compound and differs by having hydroxyl groups instead of acetoxy groups.

2,3,6,7,10,11-Hexamethoxytriphenylene: Similar in structure but with methoxy groups instead of acetoxy groups, this compound exhibits different reactivity and solubility properties.

The uniqueness of this compound lies in its acetoxy groups, which enhance its solubility in organic solvents and its ability to form stable charge-transfer complexes .

生物活性

2,3,6,7,10,11-Hexaacetoxytriphenylene (HAT) is a synthetic organic compound known for its unique structural properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of HAT, focusing on its mechanisms of action, effects on cellular processes, and relevant case studies that highlight its significance.

Chemical Structure and Properties

HAT is characterized by its triphenylene core with six acetoxy groups attached at specific positions. This configuration enhances its solubility and alters its electronic properties, making it suitable for various applications.

Mechanisms of Biological Activity

The biological activity of HAT is primarily attributed to its ability to interact with cellular components. The following mechanisms have been identified:

- Antioxidant Activity : HAT exhibits significant antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Cell Proliferation Inhibition : Studies have shown that HAT can inhibit the proliferation of certain cancer cell lines. The compound disrupts cell cycle progression, leading to apoptosis in malignant cells.

- Enzyme Modulation : HAT acts as a modulator for several enzymes involved in metabolic pathways. It has been observed to enhance or inhibit enzyme activity depending on the cellular context.

Table 1: Biological Activities of this compound

Case Studies

Several studies have investigated the biological effects of HAT in different contexts:

- Antioxidant Effects : A study demonstrated that HAT significantly reduced oxidative stress markers in human fibroblast cells. The results indicated a protective effect against UV-induced damage, highlighting its potential as a photoprotective agent .

- Cancer Research : In vitro experiments showed that HAT inhibited the growth of breast cancer cells by inducing cell cycle arrest at the G1 phase. This effect was linked to the downregulation of cyclin D1 and upregulation of p21 .

- Enzyme Interaction : Research revealed that HAT enhanced the activity of superoxide dismutase (SOD), an important antioxidant enzyme. This modulation suggests a potential role for HAT in therapeutic strategies aimed at enhancing endogenous antioxidant defenses.

特性

IUPAC Name |

(3,6,7,10,11-pentaacetyloxytriphenylen-2-yl) acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H24O12/c1-13(31)37-25-7-19-20(8-26(25)38-14(2)32)22-10-28(40-16(4)34)30(42-18(6)36)12-24(22)23-11-29(41-17(5)35)27(9-21(19)23)39-15(3)33/h7-12H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTKHQSUTXVUOGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(C=C2C(=C1)C3=CC(=C(C=C3C4=CC(=C(C=C24)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00473932 | |

| Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

576.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32829-08-6 | |

| Record name | 2,3,6,7,10,11-Hexaacetoxytriphenylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00473932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 2,3,6,7,10,11-hexaacetoxytriphenylene impact the performance of organic solar cells?

A1: The research demonstrates that incorporating a small amount (3 wt%) of this compound (DLC 2) into the active layer of a poly(3-hexylthiophene):[6,6]-phenyl-C61-butyric acid methyl ester (P3HT:PC61BM) bulk-heterojunction organic photovoltaic device leads to improved power conversion efficiency []. This enhancement is attributed to the self-assembling ability and high charge carrier mobility of DLC 2, which likely optimizes the morphology of the active layer and facilitates charge transport.

Q2: What are the potential advantages of using discotic liquid crystals like this compound in organic photovoltaic devices?

A2: Discotic liquid crystals, including this compound, offer several potential advantages for organic photovoltaic applications []:

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。